molecular formula C18H15Cl2N3O4S B2832853 ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-19-1

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2832853
CAS No.: 851950-19-1
M. Wt: 440.3
InChI Key: WQDCRNOEHQJZSX-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and chloropropanoylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(4-chlorophenyl)acrylate

Uniqueness

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its thieno[3,4-d]pyridazine core, which imparts specific chemical and biological properties

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S/c1-3-27-18(26)14-12-8-28-16(21-15(24)9(2)19)13(12)17(25)23(22-14)11-6-4-10(20)5-7-11/h4-9H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDCRNOEHQJZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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